PPHP

Description

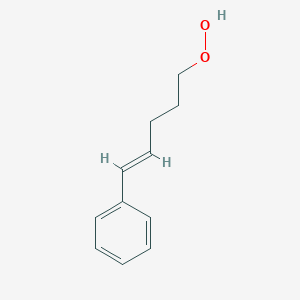

Structure

3D Structure

Properties

IUPAC Name |

[(E)-5-hydroperoxypent-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMIOKTOYAPHO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCOO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044913 | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-71-4, 87864-20-8 | |

| Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87864-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP) is a synthetic, unsaturated hydroperoxide that serves as a valuable tool in the study of peroxidase enzymes, particularly cyclooxygenases (COX-1 and COX-2). Its enzymatic reduction to 5-phenyl-4E-pentenyl-1-alcohol (PPA) provides a quantifiable measure of peroxidase activity. This technical guide provides a comprehensive overview of PPHP, including its synthesis, mechanism of action, and its application in experimental protocols. Furthermore, it explores its potential, though currently unconfirmed, role in modulating inflammatory signaling pathways and its utility in screening for novel therapeutic agents.

Introduction

Peroxidases are a broad class of enzymes that catalyze the reduction of hydroperoxides. Within this class, the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, are of significant interest as they are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The peroxidase activity of COX enzymes is integral to their catalytic cycle, which converts arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

PPHP has been developed as a specific substrate for the peroxidase activity of these and other peroxidases. The enzymatic reduction of PPHP to its corresponding alcohol, PPA, can be readily monitored, providing a robust method for assaying peroxidase activity. This makes PPHP a useful reagent for characterizing the kinetic properties of peroxidases and for screening potential inhibitors or modulators of their activity. The potential to identify compounds with antithrombotic, antimetastatic, or anti-inflammatory properties through PPHP-based assays highlights its importance in drug discovery and development.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Not available |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |

| Structure |  |

Synthesis of PPHP

Proposed Synthetic Pathway

References

An In-depth Technical Guide to 5-phenyl-4E-pentenyl-1-hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP), a crucial substrate for the characterization of peroxidases. This document details its chemical structure, physical properties, and its application in enzymatic assays, including experimental protocols and data presentation.

Core Concepts: Chemical Identity and Properties

5-phenyl-4E-pentenyl-1-hydroperoxide is an organic hydroperoxide that serves as a valuable tool in biochemical research, particularly in the study of peroxidase enzymes. Its chemical structure consists of a phenyl group attached to a five-carbon pentenyl chain with a hydroperoxide group at the terminal position. The "4E" designation indicates a trans configuration of the double bond in the pentenyl chain.

| Property | Value |

| Common Name | trans-5-Phenyl-4-pentenyl hydroperoxide[1] |

| Synonyms | PPHP, (4E)-5-Phenyl-4-penten-1-yl hydroperoxide[1] |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| SMILES String | c1ccc(cc1)/C=C/CCCOO[1] |

| InChI Key | MQSMIOKTOYAPHO-WEVVVXLNSA-N |

| Appearance | Typically supplied as a solution in ethanol |

| Storage | Store at -20°C for long-term stability |

Enzymatic Reduction and Signaling Pathway

PPHP is a substrate for a wide range of plant and animal peroxidases. The enzymatic reaction involves the reduction of the hydroperoxide group of PPHP to an alcohol, yielding 5-phenyl-4E-pentenol (PPA). This reaction is dependent on the presence of a reducing substrate, which becomes oxidized in the process. The ability of a compound to act as a reducing substrate in this assay can be indicative of its antioxidant or other biological activities.

Caption: Enzymatic reduction of PPHP by peroxidase.

Experimental Protocols

The following is a generalized protocol for a peroxidase assay using PPHP, based on the methodology described by Weller et al. (1985). This assay allows for the detection of peroxidase activity and the screening of potential peroxidase-reducing substrates.

Materials

-

5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP) solution in ethanol

-

Peroxidase enzyme (e.g., Horseradish Peroxidase, HRP)

-

Reducing substrate (e.g., phenol, guaiacol)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Quenching solution (e.g., perchloric acid)

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with a UV detector

-

Solvents for HPLC (e.g., methanol, water)

Assay Procedure

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the buffer, the peroxidase enzyme, and the reducing substrate.

-

Initiation of Reaction: Start the reaction by adding a known concentration of the PPHP solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Reaction Quenching: Stop the reaction by adding a quenching solution.

-

Sample Preparation: Isolate the substrate (PPHP) and the product (PPA) from the reaction mixture using solid-phase extraction.

-

HPLC Analysis: Separate and quantify PPHP and PPA using isocratic reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[1] The decrease in PPHP concentration or the increase in PPA concentration is used to determine the reaction rate.

Experimental Workflow

The following diagram illustrates the general workflow for the peroxidase assay.

Caption: General workflow for a peroxidase assay using PPHP.

Quantitative Data

The enzymatic reduction of PPHP allows for the determination of key kinetic parameters of peroxidases. The following table summarizes the kinetic data for horseradish peroxidase (HRP) using PPHP as a substrate, as reported by Weller et al. (1985).[1]

| Enzyme | Reducing Substrate | Kinetic Parameter | Value |

| Horseradish Peroxidase (HRP) | Phenol | Kₘ for Phenol | 252 µM[1] |

| Horseradish Peroxidase (HRP) | Phenol | Turnover Number | 1.05 x 10⁴ min⁻¹[1] |

| Horseradish Peroxidase (HRP) | Guaiacol | Kₘ for PPHP | 18 µM[1] |

Conclusion

5-phenyl-4E-pentenyl-1-hydroperoxide is an indispensable tool for researchers in biochemistry and drug development. Its use in peroxidase assays provides a reliable method for characterizing enzyme kinetics and for screening compounds for their potential as peroxidase-reducing substrates. The detailed protocols and data presented in this guide offer a solid foundation for the application of PPHP in the laboratory.

References

PPHP: A Comprehensive Technical Guide for Peroxidase-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of sensitive detection methodologies, chemiluminescent assays have become indispensable tools for researchers in life sciences and drug development. At the heart of many of these assays are peroxidase enzymes, most notably horseradish peroxidase (HRP), which catalyze the oxidation of a substrate to produce a detectable signal. While a variety of substrates are commercially available, 3-(p-hydroxyphenyl)propionic acid (PPHP), a chemiluminescent substrate, offers a versatile and reliable option for the detection of peroxidase activity in a range of applications, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

This technical guide provides an in-depth exploration of PPHP as a substrate for peroxidase enzymes. It covers the core principles of its action, detailed experimental protocols, quantitative performance data, and its relevance in the context of cellular signaling pathways.

Core Principles: The Chemistry of PPHP-Mediated Chemiluminescence

The enzymatic reaction of peroxidases with PPHP, in the presence of an enhancer and hydrogen peroxide (H₂O₂), results in the emission of light. While the precise mechanism for PPHP is not as extensively documented as that of luminol-based systems, the fundamental principle involves the HRP-catalyzed oxidation of PPHP to an excited-state intermediate. This intermediate then decays to a lower energy state, releasing the excess energy as photons of light. The intensity and duration of the light emission are proportional to the amount of peroxidase enzyme present, allowing for quantitative analysis.

The general reaction can be summarized as follows:

Quantitative Performance Data

The selection of a peroxidase substrate is often guided by its kinetic parameters, which dictate the sensitivity and dynamic range of an assay. While comprehensive comparative data for PPHP against all other substrates under identical conditions is limited in publicly available literature, some key performance indicators have been reported.

| Substrate | Enzyme | Km (µM) | Vmax (relative units) | Detection Limit | Signal Duration |

| PPHP | Plasma Peroxidase | 54 | - | - | - |

| TMB | HRP | - | - | Picogram to Femtogram | Minutes |

| DAB | HRP | - | - | Nanogram | Stable Precipitate |

| ECL | HRP | - | - | Picogram to Femtogram | Hours |

Note: The table above provides a general comparison. Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The apparent Km value for PPHP with plasma peroxidase is 54 µM.[1]

Experimental Protocols

Detailed and optimized protocols are critical for achieving reliable and reproducible results. The following sections provide step-by-step methodologies for the use of PPHP in ELISA and Western blotting.

PPHP-Based Chemiluminescent ELISA Protocol

This protocol outlines a standard indirect ELISA procedure using a PPHP-based substrate for signal detection.

References

In-Depth Technical Guide: Discovery and Synthesis of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PPHP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PPHP), a principal monohydroxylated metabolite of the dissociative anesthetic Phencyclidine (PCP). PPHP, also known by the synonym PCHP, serves as an important analytical marker for PCP exposure and exhibits its own distinct pharmacological profile. This document details the discovery of PPHP as a metabolite, provides a detailed protocol for its chemical synthesis, summarizes its pharmacological activities with quantitative data, and illustrates key biological and experimental workflows.

Discovery and Identification

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine was identified as a primary metabolite of Phencyclidine (PCP) through metabolic studies aimed at understanding the biotransformation of PCP in the body. As a product of oxidative hydroxylation of the piperidine ring of the PCP molecule, PPHP is detectable in various biological matrices of PCP users, including hair, urine, stool, sweat, and saliva, making it a crucial biomarker in forensic and clinical toxicology[1][2]. Its presence confirms the ingestion and metabolic processing of PCP.

Chemical Synthesis

The synthesis of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine can be achieved through various synthetic routes. One common approach involves the oxidation of a precursor to an intermediate piperidone, which is then reduced. The following protocol is based on established chemical principles for the synthesis of PCP analogs.

Experimental Protocol: Synthesis of 1-(1-phenylcyclohexyl)-4-piperidone

A key intermediate in the synthesis of PPHP is 1-(1-phenylcyclohexyl)-4-piperidone. A general method for its synthesis involves the oxidation of 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PPHP) itself.

Materials and Reagents:

-

1-(1-phenylcyclohexyl)-4-hydroxypiperidine (PPHP)

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Jones reagent (prepared from chromic acid and sulfuric acid)

-

Anhydrous ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(1-phenylcyclohexyl)-4-hydroxypiperidine in glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring at room temperature for a specified time to ensure complete oxidation.

-

Quench the reaction by the addition of isopropanol.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with anhydrous ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 1-(1-phenylcyclohexyl)-4-piperidone, which can be further purified by chromatography.

Note: The synthesis of the precursor PPHP can be accomplished via routes analogous to PCP synthesis, often involving the reaction of a Grignard reagent with a piperidine-containing intermediate.

Pharmacology and Mechanism of Action

PPHP, like its parent compound PCP, primarily acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[3]. The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and neurotransmission. By blocking the NMDA receptor channel, PPHP disrupts normal glutamatergic signaling in the brain.

Receptor Binding and Potency

Hydroxylation of the PCP molecule, as in PPHP, generally leads to a decrease in affinity for the PCP binding site within the NMDA receptor channel compared to the parent compound[4][5]. This alteration in binding affinity results in a modified pharmacological profile.

Quantitative Data:

| Compound | Target | Activity | Notes |

| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PPHP) | NMDA Receptor | Non-competitive antagonist | Lower potency than PCP. |

| Phencyclidine (PCP) | NMDA Receptor | Non-competitive antagonist | Parent compound. |

| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PPHP) | Morphine Receptor | Low affinity | Hydroxylation does not significantly alter affinity for the morphine receptor compared to PCP.[4][5] |

| 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PPHP) | Muscarinic Receptor | Lower affinity than PCP | Hydroxylation leads to a considerable decrease in affinity for the muscarinic receptor.[4][5] |

Signaling Pathway

The primary signaling pathway affected by PPHP is the glutamatergic pathway involving the NMDA receptor. By blocking this receptor, PPHP inhibits the influx of calcium ions into the neuron, which is a critical step in many forms of synaptic plasticity, such as long-term potentiation (LTP).

Experimental Workflows

The analysis of PPHP in biological samples is a critical workflow in forensic toxicology to confirm PCP usage. This typically involves extraction of the analyte from the matrix followed by instrumental analysis.

Workflow: Analysis of PPHP in Biological Samples

Conclusion

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine (PPHP) is a pharmacologically active metabolite of PCP that plays a significant role in the overall effects and detection of its parent compound. Its synthesis is achievable through established organic chemistry methods, and its primary mechanism of action is through the antagonism of the NMDA receptor, albeit with lower potency than PCP. Further research into the specific quantitative pharmacological properties of PPHP is warranted to fully understand its contribution to the psychoactive and toxicological profile of PCP. This guide provides a foundational resource for professionals in drug development and related scientific fields.

References

- 1. scribd.com [scribd.com]

- 2. PCHP - Wikipedia [en.wikipedia.org]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. caymanchem.com [caymanchem.com]

- 8. glpbio.com [glpbio.com]

The Role of PHLPP in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PH domain and Leucine-rich repeat Protein Phosphatase (PHLPP) designates a family of serine/threonine phosphatases that play a critical role in regulating various cellular processes. This family, comprising PHLPP1 and PHLPP2 isoforms, acts as a key tumor suppressor by terminating pro-survival signaling pathways. A comprehensive understanding of PHLPP's function and regulation is paramount for the development of novel therapeutics targeting diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of the role of PHLPP in biochemical assays, detailing its function in key signaling pathways, experimental protocols for its study, and quantitative data on its activity and inhibition.

PHLPP in Cellular Signaling

PHLPP is a crucial negative regulator of several key signaling pathways, primarily the PI3K/Akt and the MAPK/ERK pathways. Its tumor-suppressive function is mainly attributed to its ability to dephosphorylate and inactivate the pro-survival kinase Akt.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. PHLPP directly dephosphorylates the hydrophobic motif of Akt (Ser473), leading to its inactivation.[1] This action counteracts the activity of kinases that promote cell survival and proliferation. PHLPP1 has been shown to preferentially dephosphorylate Akt2, while PHLPP2 targets Akt1 and Akt3.

Figure 1: PHLPP-mediated dephosphorylation of Akt.

Other Key Signaling Substrates

Beyond Akt, PHLPP's regulatory reach extends to other crucial signaling molecules:

-

Protein Kinase C (PKC): PHLPP dephosphorylates the hydrophobic motif of conventional and novel PKC isoforms, leading to their destabilization and subsequent degradation.[2][3] This regulation is dependent on the PH domain of PHLPP.[3]

-

p70 S6 Kinase (S6K1): As a downstream effector of the mTOR pathway, S6K1 is a direct substrate of PHLPP.[4][5] PHLPP-mediated dephosphorylation of S6K1 inhibits protein translation and cell growth.[4][5]

-

Mst1 (Mammalian Ste20-like kinase 1): PHLPP can activate the pro-apoptotic kinase Mst1 by dephosphorylating an inhibitory site.

-

STAT1 (Signal Transducer and Activator of Transcription 1): Nuclear PHLPP1 can directly dephosphorylate STAT1 at Ser727, thereby suppressing inflammatory signaling.

Quantitative Analysis of PHLPP Activity

The enzymatic activity of PHLPP can be quantified using various biochemical assays. The choice of substrate is critical for obtaining accurate kinetic parameters. While the artificial substrate p-nitrophenyl phosphate (pNPP) is commonly used for general phosphatase activity measurements, phosphopeptides derived from physiological substrates like Akt provide more specific and biologically relevant data.

Table 1: Kinetic Parameters of PHLPP Isozymes

| Enzyme | Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |

| PHLPP1 (bacterial) | pNPP | (0.6 ± 0.1) x 10⁻³ | 1500 ± 400 | 0.4 ± 0.1 |

| PHLPP2 (bacterial) | pNPP | (1.8 ± 0.1) x 10⁻³ | 1800 ± 100 | 1.0 ± 0.1 |

| PHLPP2 (bacterial) | HFPQFPpSYSAS (Akt peptide) | 1.1 ± 0.2 | 139 ± 1 | (8 ± 2) x 10³ |

| PHLPP2 (insect) | HFPQFPpSYSAS (Akt peptide) | 0.9 ± 0.2 | 40.5 ± 0.3 | (22 ± 5) x 10³ |

Data adapted from a 2009 study.[6] The data shows that phosphopeptide substrates are dephosphorylated with a significantly higher efficiency (kcat/KM) compared to pNPP.[6]

PHLPP Inhibitor Screening

The development of small molecule inhibitors of PHLPP is an active area of research for therapeutic applications. High-throughput screening (HTS) campaigns have identified several compounds that can modulate PHLPP activity.

Table 2: IC₅₀ Values of Selected PHLPP Inhibitors

| Compound | Target | IC₅₀ (μM) |

| NSC117079 | PHLPP2 | ~30 (in cells) |

| NSC45586 | PHLPP2 | ~70 (in cells) |

Experimental Protocols

General Experimental Workflow

A typical workflow for investigating the biochemical role of PHLPP involves several key stages, from protein expression and purification to activity and interaction assays.

Figure 2: General workflow for PHLPP biochemical analysis.

Protocol 1: In Vitro PHLPP Phosphatase Assay using pNPP

This colorimetric assay provides a straightforward method for measuring general phosphatase activity.

Materials:

-

Purified PHLPP enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 5 mM MnCl₂)

-

p-Nitrophenyl phosphate (pNPP) solution (e.g., 50 mM in assay buffer)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the purified PHLPP enzyme in the assay buffer.

-

Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with buffer only.

-

Initiate the reaction by adding 50 µL of the pNPP solution to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the amount of p-nitrophenol produced using its molar extinction coefficient (1.8 x 10⁴ M⁻¹cm⁻¹).

Protocol 2: Malachite Green Phosphatase Assay with Phosphopeptide Substrate

This assay offers higher sensitivity and specificity by using a phosphopeptide substrate and detecting the released inorganic phosphate.

Materials:

-

Purified PHLPP enzyme

-

Phosphopeptide substrate (e.g., based on the Akt hydrophobic motif)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl₂, 5 mM MnCl₂)

-

Malachite Green Reagent

-

Phosphate standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve using the phosphate standards.

-

Prepare reactions in a 96-well plate containing the assay buffer, purified PHLPP enzyme, and the phosphopeptide substrate.

-

Incubate the reactions at 30°C for a suitable time.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at ~620-650 nm.

-

Determine the amount of phosphate released by comparing the absorbance to the phosphate standard curve.

Protocol 3: Immunoprecipitation-Coupled PHLPP Activity Assay

This method allows for the measurement of the activity of PHLPP from cell lysates.

Materials:

-

Cell lysate containing PHLPP

-

Anti-PHLPP antibody

-

Protein A/G agarose or magnetic beads

-

Lysis Buffer (e.g., RIPA buffer)

-

Wash Buffer

-

Phosphatase assay reagents (from Protocol 1 or 2)

Procedure:

-

Incubate the cell lysate with an anti-PHLPP antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

-

Resuspend the beads (containing the immunoprecipitated PHLPP) in the phosphatase assay buffer.

-

Perform the phosphatase activity assay as described in Protocol 1 or 2, using the bead suspension as the enzyme source.

Conclusion

PHLPP phosphatases are integral regulators of cellular signaling, with profound implications for health and disease. The biochemical assays detailed in this guide provide robust methodologies for researchers and drug development professionals to investigate the enzymatic activity, substrate specificity, and inhibition of PHLPP. A thorough understanding and application of these techniques will be instrumental in elucidating the complex roles of PHLPP and in the development of targeted therapies for a range of human diseases.

References

- 1. Reactome | PHLPP dephosphorylates S473 in AKT [reactome.org]

- 2. PHLPP - Wikipedia [en.wikipedia.org]

- 3. The phosphatase PHLPP controls the cellular levels of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PHLPP-Mediated Dephosphorylation of S6K1 Inhibits Protein Translation and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. Biochemical Characterization of the Phosphatase Domain of the Tumor Suppressor PH Domain Leucine-Rich Repeat Protein Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Poly(p-phenylene) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Poly(p-phenylene) (PPP) and its prominent derivative, Poly(p-phenylene vinylene) (PPV). This document delves into their synthesis, characterization, and key applications, with a focus on data-driven insights and detailed experimental methodologies. The information is tailored for professionals in research, and drug development who are interested in the potential of these conductive polymers.

Introduction to Poly(p-phenylene) and its Analogs

Poly(p-phenylene) (PPP) is a conducting polymer composed of repeating p-phenylene units, forming a rigid-rod structure.[1] This architecture gives rise to unique electronic and thermal properties, which have been the subject of extensive research. Early synthesis efforts often resulted in insoluble and difficult-to-characterize black powders.[1] However, advancements in polymerization techniques have enabled the creation of more processable forms of PPP and its derivatives.

One of the most significant derivatives of PPP is Poly(p-phenylene vinylene) (PPV), which incorporates vinylene linkages between the phenylene rings. This modification enhances its processability and leads to bright yellow fluorescence, making it a candidate for applications in light-emitting diodes (LEDs) and photovoltaic devices.[2] Both PPP and PPV can be transformed from non-conductive to semiconducting materials through oxidation or the use of dopants.[1]

Physical and Chemical Properties

The physical and chemical properties of PPP and PPV are intrinsically linked to their molecular structure, molecular weight, and the presence of any side chains or dopants. Unsubstituted PPP and PPV are known for their high thermal stability and insolubility in common organic solvents.[1][2] However, the introduction of flexible side chains can significantly improve their solubility.[3]

Quantitative Data Summary

The following tables summarize key quantitative physical and chemical properties of PPP and PPV, compiled from various studies. It is important to note that these values can vary depending on the specific synthesis method, molecular weight, and processing conditions.

Table 1: Physical and Chemical Properties of Poly(p-phenylene) (PPP)

| Property | Value | Notes |

| Appearance | Black, insoluble powder (early syntheses) | Can be processed into films.[1][3] |

| Thermal Stability | High thermal stability | Used in applications requiring heat resistance, such as rocket nozzles.[1] |

| Electrical Conductivity (undoped) | Insulator | Can be converted to a semiconductor upon doping.[1] |

| Electrical Conductivity (doped) | ~10⁻¹ S·cm⁻¹ (with SbF₅) | Doping significantly increases conductivity.[4] |

| Solubility | Generally insoluble | Solubility can be increased by attaching flexible side chains.[3] |

| Emission Maximum (electroluminescence) | ~459 nm (blue light emitter) | [3] |

Table 2: Physical and Chemical Properties of Poly(p-phenylene vinylene) (PPV)

| Property | Value | Notes |

| Appearance | Yellow solid | [2] |

| Chemical Formula | (C₈H₆)ₙ | [2] |

| Solubility in water | Insoluble | Precursors can be manipulated in aqueous solution.[2] |

| Intrinsic Electrical Conductivity | ~10⁻¹³ S/cm | [2] |

| Doped Electrical Conductivity | <<10⁻³ S/cm (I₂ doped) to 100 S/cm (H₂SO₄-doped) | Conductivity is highly dependent on the dopant.[2] |

| Thermal Stability (derivatives) | Onset of weight loss at 358-382 °C | For hyperbranched PPV derivatives.[5] |

| Molecular Weight (derivatives) | Mₙ ≈ 1.27 - 3.09 x 10⁶ g/mol , Mₒ ≈ 2.45 - 5.90 x 10⁶ g/mol | For specific hyperbranched PPV derivatives.[5] |

| Maximum Absorption (derivatives in solution) | ~490 - 503 nm | For specific hyperbranched PPV derivatives.[5] |

Experimental Protocols

The synthesis and characterization of PPP and its derivatives involve a range of sophisticated chemical and analytical techniques. This section provides an overview of the methodologies for key experiments.

Synthesis of Poly(p-phenylene) via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the synthesis of PPP, allowing for the formation of C-C bonds between phenyl units.[1]

Experimental Workflow for Suzuki Coupling Synthesis of PPP

Methodology:

-

Reactants: 1,4-dibromobenzene and 1,4-benzenediboronic acid are used as monomers.

-

Catalyst and Base: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃), are required.

-

Solvent: A two-phase solvent system, such as toluene and water, is commonly employed.

-

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100 °C) with vigorous stirring for a specified period (e.g., 24-48 hours).

-

Work-up: After the reaction, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then filtered, washed extensively with solvents like methanol and acetone to remove impurities and catalyst residues, and finally dried under vacuum.

Synthesis of Poly(p-phenylene vinylene) via the Gilch Reaction

The Gilch reaction is a common method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes.[5]

Methodology:

-

Monomer: A substituted 1,4-bis(halomethyl)benzene is used as the monomer.

-

Base: A strong base, such as potassium tert-butoxide, is used to initiate the polymerization.

-

Solvent: The reaction is typically carried out in an anhydrous organic solvent like tetrahydrofuran (THF).

-

Reaction Conditions: The base is slowly added to a cooled solution (e.g., 0 °C) of the monomer under an inert atmosphere. The reaction mixture is then stirred at room temperature for an extended period (e.g., 20 hours).[5]

-

Work-up: The resulting polymer is precipitated in methanol, redissolved in a suitable solvent (e.g., chloroform), and reprecipitated to purify it. Further purification can be achieved by Soxhlet extraction with methanol.[5]

Characterization Techniques

A suite of analytical techniques is employed to characterize the structure, molecular weight, and properties of PPP and its derivatives.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the polymer and confirm the successful polymerization by observing the appearance or disappearance of characteristic vibrational bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of the polymer backbone and any side chains.

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (PDI) of the polymer.[5]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5]

-

UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic absorption properties of the polymer, providing information about its conjugation length and bandgap.[5]

-

Cyclic Voltammetry (CV): Used to study the electrochemical properties of the polymers, including their oxidation and reduction potentials.

Signaling Pathways and Applications in Drug Development

While direct applications of PPP and its derivatives as therapeutic agents are not widespread, their unique electronic properties make them promising candidates for roles in biosensing and drug delivery systems.

Biosensing of Reactive Oxygen Species (ROS)

Certain PPV derivatives have been investigated as fluorescent probes for the detection of reactive oxygen species (ROS). ROS play a crucial role in various cellular signaling pathways and are implicated in numerous diseases. The fluorescence of the PPV derivative can be quenched or enhanced upon interaction with specific ROS, providing a detectable signal.

Signaling Pathway for ROS Detection by a PPV-based Biosensor

This pathway illustrates how a disease state or cellular stress can lead to the production of ROS, which then interact with a PPV-based sensor, causing a detectable change in its fluorescence. This principle can be harnessed for diagnostic applications.

Drug Delivery Systems

The ability to functionalize the backbone of PPP and its derivatives opens up possibilities for their use in drug delivery. Biocompatible polymers can be designed to encapsulate or conjugate with therapeutic molecules.[6] The release of the drug can be controlled through various mechanisms, including diffusion or degradation of the polymer matrix.[6] Furthermore, the conductive nature of these polymers could potentially be exploited for stimuli-responsive drug release, where an electrical signal triggers the release of the therapeutic agent. While still an emerging area, the development of PPP-based nanoparticles and hydrogels for targeted drug delivery is a field of active research.[7]

Conclusion

Poly(p-phenylene) and its derivatives, particularly PPV, represent a fascinating class of materials with a rich chemistry and a wide range of tunable physical properties. Their high thermal stability, electrical conductivity upon doping, and fluorescence have already led to applications in electronic devices. For researchers in drug development, the potential of these polymers in advanced biosensing and novel drug delivery systems presents exciting avenues for future exploration. A thorough understanding of their synthesis and characterization is crucial for harnessing their full potential in creating next-generation biomedical technologies.

References

- 1. Poly(p-phenylene) - Wikipedia [en.wikipedia.org]

- 2. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

- 3. physicsjournal.net [physicsjournal.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

The Peroxidase Substrate PPHP: A Technical Guide for Researchers

An In-depth Overview of 5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP) for the Study of Peroxidase Activity and its Role in Cellular Signaling

Introduction

5-phenyl-4E-pentenyl-1-hydroperoxide, commonly known as PPHP, is a crucial hydroperoxide compound utilized in the field of biochemistry to assay peroxidase activity. In the presence of a reducing substrate, PPHP is converted to 5-phenyl-4E-pentenol (PPA) by both plant and animal peroxidases. This reaction can be precisely monitored and quantified, making PPHP an invaluable tool for researchers. Its application extends to the detection of peroxide-reducing enzymes, the determination of kinetic properties of various peroxidases, and the evaluation of compounds as potential reducing substrates. The insights gained from PPHP-based assays have significant implications for the discovery of novel therapeutic agents, particularly in the areas of thrombosis, metastasis, and inflammation.

Quantitative Data on PPHP-based Peroxidase Assays

The following table summarizes key kinetic parameters obtained from studies utilizing PPHP as a peroxidase substrate. This data is essential for comparing the efficiency of different peroxidases and their reducing substrates.

| Peroxidase | Reducing Substrate | Km (µM) | Turnover Number (min⁻¹) | Reference |

| Horseradish Peroxidase (HRP) | Phenol | 252 | 1.05 x 10⁴ | [1] |

| Horseradish Peroxidase (HRP) | Guaiacol | 18 (for PPHP) | Not Reported | [1] |

Experimental Protocols

General Protocol for Peroxidase Activity Assay using PPHP

This protocol outlines the fundamental steps for measuring peroxidase activity using PPHP. The method is based on the enzymatic reduction of PPHP to PPA, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

PPHP (5-phenyl-4E-pentenyl-1-hydroperoxide)

-

Peroxidase enzyme (e.g., Horseradish Peroxidase, Myeloperoxidase)

-

Reducing substrate (e.g., phenol, guaiacol)

-

Potassium citrate buffer (0.1 M, pH 5.0)

-

Tween 20

-

Methanol

-

Water

-

Solid-phase extraction (SPE) columns (octadecylsilyl)

-

HPLC system with a UV detector

-

Reverse-phase HPLC column

Procedure:

-

Reaction Mixture Preparation: In a glass test tube, prepare the reaction mixture containing 0.1 M potassium citrate buffer (pH 5.0), 0.2 mM Tween 20, the peroxidase enzyme at the desired concentration (e.g., 60 nM HRP), 100 µM PPHP, and 200 µM of the potential reducing substrate.

-

Incubation: Incubate the reaction mixture at 25°C in a shaker bath for a specified period.

-

Reaction Termination and Extraction: Stop the reaction and isolate PPHP and its product, PPA, using solid-phase extraction.

-

HPLC Analysis: Separate PPHP and PPA using isocratic reverse-phase HPLC.

-

Quantification: Quantify the amounts of PPHP and PPA using a fixed-wavelength UV detector. The relative activity can be expressed as an index: Index = [PPA] / ([PPA] + [PPHP]).[1]

Synthesis of 5-phenyl-4E-pentenyl-1-hydroperoxide (PPHP)

Signaling Pathways and Logical Relationships

Peroxidases are key enzymes in a multitude of cellular signaling pathways, primarily involved in the regulation of oxidative stress. The use of PPHP as a substrate allows for the detailed study of these enzymes and their roles in both health and disease.

Glutathione Peroxidase (GPX) Signaling Pathway

Glutathione peroxidases are a major family of antioxidant enzymes that reduce hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. The catalytic cycle involves the oxidation of glutathione (GSH) to glutathione disulfide (GSSG), which is then recycled back to GSH by glutathione reductase.

Caption: The Glutathione Peroxidase (GPX) catalytic cycle.

Myeloperoxidase (MPO) Signaling in Inflammation

Myeloperoxidase, primarily found in neutrophils, plays a critical role in the inflammatory response. It catalyzes the formation of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in various inflammatory diseases.

Caption: Myeloperoxidase (MPO) pathway in inflammation.

Experimental Workflow for PPHP-based Peroxidase Assay

The following diagram illustrates the typical workflow for conducting a peroxidase assay using PPHP, from sample preparation to data analysis.

Caption: Workflow of a PPHP-based peroxidase assay.

References

The Molecular Biology of Pseudohypoparathyroidism: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudohypoparathyroidism (PHP) and its related disorders represent a collection of rare, inherited conditions characterized by end-organ resistance to parathyroid hormone (PTH). At the molecular level, these disorders are rooted in genetic and epigenetic defects within the complex GNAS locus. This guide provides an in-depth exploration of the molecular underpinnings of PHP, detailing the critical signaling pathways, outlining key experimental protocols for its study and diagnosis, and presenting associated quantitative data. The content is designed to serve as a technical resource for researchers and professionals in molecular biology and drug development, offering a comprehensive overview of the molecular landscape of PHP.

Introduction to Pseudohypoparathyroidism

Pseudohypoparathyroidism (PHP) is a group of heterogeneous disorders characterized by hypocalcemia, hyperphosphatemia, and elevated plasma PTH levels.[1][2] Unlike hypoparathyroidism, where PTH production is deficient, PHP results from the inability of target tissues, primarily the kidneys and bones, to respond to PTH.[3][4] The clinical presentation of PHP can be diverse, with some forms associated with a constellation of developmental and skeletal defects known as Albright's Hereditary Osteodystrophy (AHO).[5][6]

The molecular basis of PHP lies in defects at the GNAS complex locus on chromosome 20q13.3.[6][7] This locus is subject to genomic imprinting, an epigenetic phenomenon where the expression of a gene depends on its parental origin.[8][9] The primary protein product of GNAS is the alpha-subunit of the stimulatory G protein (Gsα), a crucial component of G protein-coupled receptor (GPCR) signaling pathways.[10][11]

The Gsα-cAMP Signaling Pathway

The Gsα protein is a key transducer in a ubiquitous signaling cascade that mediates the effects of numerous hormones, including PTH and Thyroid-Stimulating Hormone (TSH).[8][9] Inactivating mutations or epigenetic silencing of the maternal GNAS allele, which is preferentially expressed in certain tissues like the renal proximal tubules, leads to hormone resistance.[12][13]

The canonical Gsα signaling pathway proceeds as follows:

-

Hormone Binding: A hormone (e.g., PTH) binds to its specific GPCR on the cell surface.

-

G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the heterotrimeric G protein (composed of α, β, and γ subunits). The Gsα subunit releases GDP and binds GTP.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates from the βγ dimer and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

-

Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response to the hormone.

Quantitative Data in PHP Diagnosis

The diagnosis of PHP is based on a combination of clinical features and biochemical tests. The characteristic laboratory findings in PHP type 1 are summarized in the table below.

| Parameter | Typical Finding in PHP Type 1 | Normal Range |

| Serum Calcium | Low (Hypocalcemia) | 8.8 - 10.4 mg/dL[4] |

| Serum Phosphate | High (Hyperphosphatemia) | 2.5 - 4.5 mg/dL |

| Serum Parathyroid Hormone (PTH) | High | 10 - 65 pg/mL |

| Serum 25-hydroxyvitamin D | Normal | 30 - 80 ng/mL |

| Urinary cAMP response to exogenous PTH | Blunted[14] | N/A |

Normal ranges can vary slightly between laboratories.

Experimental Protocols in PHP Research and Diagnosis

A variety of molecular biology techniques are employed to diagnose and study PHP. These protocols are essential for identifying the underlying genetic or epigenetic defects.

Molecular Diagnostic Workflow

A systematic approach is crucial for the accurate molecular diagnosis of PHP, particularly in cases not caused by point mutations.[15]

Detailed Methodologies

4.2.1 GNAS Gene Sequencing

-

Objective: To identify pathogenic point mutations or small insertions/deletions in the coding exons of the GNAS gene.

-

Methodology:

-

DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes using a standard extraction kit.

-

PCR Amplification: The 13 coding exons of GNAS and their flanking intronic regions are amplified using polymerase chain reaction (PCR) with specific primers.

-

Sequencing: The PCR products are purified and sequenced using either Sanger sequencing or Next-Generation Sequencing (NGS) platforms.

-

Data Analysis: Sequencing data is aligned to the human reference genome to identify any variants. Pathogenicity of identified variants is assessed using prediction algorithms and population databases.

-

4.2.2 Methylation-Specific Multiplex Ligation-dependent Probe Amplification (MS-MLPA)

-

Objective: To simultaneously assess for copy number variations (deletions/duplications) and changes in methylation patterns across the GNAS locus.[15]

-

Methodology:

-

DNA Preparation: Genomic DNA is split into two reactions. One is digested with a methylation-sensitive restriction enzyme (e.g., HhaI), while the other remains undigested.

-

Hybridization and Ligation: An MS-MLPA probe mix containing probes for different regions of the GNAS locus is added to both reactions. Probes hybridize to their target sequences. Adjacent probes are then ligated.

-

PCR Amplification: The ligated probes are amplified by PCR using universal primers.

-

Fragment Analysis: The amplified products are separated by size using capillary electrophoresis.

-

Data Analysis: The peak patterns from the digested and undigested samples are compared. A reduction in peak height in the digested sample indicates a lack of methylation, while a 50% reduction in both samples suggests a heterozygous deletion.

-

4.2.3 cAMP Response Assay

-

Objective: To functionally assess the integrity of the Gsα-cAMP signaling pathway in response to PTH stimulation.

-

Methodology (Cell-based):

-

Cell Culture: A suitable cell line expressing the PTH receptor (e.g., HEK293 cells transfected with the PTH1R, or osteosarcoma cell lines like ROS 17/2.8) is cultured.

-

Stimulation: Cells are treated with varying concentrations of a PTH analog for a defined period.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[16]

-

Data Analysis: A dose-response curve is generated to determine the EC50 of the PTH analog and the maximal cAMP production. A blunted response is indicative of a defect in the Gsα pathway.

-

Conclusion

Pseudohypoparathyroidism is a paradigm of a disorder caused by defects in a G protein-coupled receptor signaling pathway and is a classic example of genomic imprinting in human disease. The application of molecular biology techniques has been instrumental in elucidating the complex genetic and epigenetic landscape of PHP. A thorough understanding of the GNAS locus, the Gsα-cAMP signaling cascade, and the appropriate application of molecular diagnostics are critical for accurate diagnosis, genetic counseling, and the development of potential future therapies targeting this pathway. This guide provides a foundational framework for researchers and clinicians working in this specialized field.

References

- 1. Pseudohypoparathyroidism | The Online Metabolic and Molecular Bases of Inherited Disease | OMMBID | McGraw Hill Medical [ommbid.mhmedical.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Pseudohypoparathyroidism type 1A and Albright hereditary osteodystrophy: a comprehensive review of molecular pathogenes… [ouci.dntb.gov.ua]

- 6. Molecular Definition of Pseudohypoparathyroidism Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medlineplus.gov [medlineplus.gov]

- 9. GNAS gene: MedlinePlus Genetics [medlineplus.gov]

- 10. GNAS complex locus - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Definition of Pseudohypoparathyroidism Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. European guidance for the molecular diagnosis of pseudohypoparathyroidism not caused by point genetic variants at GNAS: an EQA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GPCR Signaling Assays [promega.com]

Core Areas of In Vitro Protein Function Analysis:

An in-depth analysis of scientific literature reveals a notable absence of a protein ubiquitously identified by the acronym "PPHP." This suggests that "PPHP" may represent a less common or alternative nomenclature, a possible typographical error, or a protein not yet extensively characterized in publicly accessible databases.

To provide a comprehensive technical guide as requested, clarification of the specific protein of interest is essential. Researchers, scientists, and drug development professionals are encouraged to verify the precise name or a more common identifier for the protein .

Once the correct protein is identified, a thorough in vitro functional analysis can be conducted. This would typically involve a multi-faceted approach encompassing the following key areas:

-

Protein-Protein Interactions (PPIs): As proteins rarely act in isolation, understanding their interaction networks is crucial.[1][2][3] In vitro techniques such as Co-immunoprecipitation (Co-IP), pull-down assays, and yeast two-hybrid screening are fundamental in identifying binding partners. Quantitative analysis of these interactions can be achieved through methods like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI), which provide data on binding affinity and kinetics.

-

Enzymatic Activity and Kinetics: If the protein is an enzyme, its catalytic activity is a primary focus. In vitro enzyme assays are designed to measure the rate of the reaction catalyzed by the protein, its substrate specificity, and the effects of inhibitors or activators. This data is critical for understanding the protein's metabolic or signaling role.

-

Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, and glycosylation can dramatically alter a protein's function, localization, and stability. In vitro assays using purified enzymes (e.g., kinases, phosphatases) and mass spectrometry are employed to identify and map these modifications.

-

Subcellular Localization: Determining where a protein resides within a cell provides clues to its function. While primarily studied in vivo using techniques like immunofluorescence and GFP-tagging, in vitro cell-free systems can be used to study protein import/export from isolated organelles.

-

Structural Analysis: Understanding the three-dimensional structure of a protein is paramount to elucidating its mechanism of action. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) on purified protein are the gold standards for high-resolution structural determination.

Experimental Protocols and Data Presentation:

A detailed technical guide would provide step-by-step protocols for these in vitro assays, including reagent preparation, incubation conditions, and data analysis methods. Quantitative data from such experiments would be summarized in tables to facilitate comparison and interpretation. For instance, a table might present the binding affinities (KD values) of the protein with various interaction partners.

Visualization of Molecular Processes:

To illustrate the complex molecular interactions and pathways, diagrams are indispensable. The following sections would be visualized using Graphviz for clarity.

Example: Generic Protein Interaction Workflow

This workflow outlines the typical steps involved in identifying and validating protein-protein interactions in vitro.

References

- 1. Protein–protein interaction - Wikipedia [en.wikipedia.org]

- 2. Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-protein interactions: Methods, databases, and applications in virus-host study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PPHP Peroxidase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the PPHP (5-phenyl-4-pentenyl hydroperoxide) experimental assay, a direct method for quantifying peroxidase activity. This assay is particularly valuable for characterizing the peroxidase function of enzymes such as cyclooxygenases (COX-1 and COX-2) and for screening potential inhibitors, making it a relevant tool in drug discovery and development.

Introduction

The PPHP peroxidase assay is a discontinuous, direct method for measuring the activity of peroxidases. The assay relies on the enzymatic reduction of the substrate, 5-phenyl-4-pentenyl hydroperoxide (PPHP), to its corresponding alcohol, 5-phenyl-4-pentenyl alcohol (PPA), by a peroxidase in the presence of a reducing substrate. The rate of this reaction is quantified by measuring the amount of PPA formed over time. This is typically achieved through separation of PPHP and PPA by reverse-phase high-performance liquid chromatography (HPLC) and quantification using a UV detector.[1] This method is advantageous as it directly measures the product of the peroxidase reaction, offering high specificity and accuracy.

The PPHP assay has been instrumental in studying the kinetic properties of various heme- and non-heme-containing peroxidases and in evaluating the efficacy of reducing substrates.[1] Its application extends to the investigation of the peroxidase activity of prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX), a key enzyme in the inflammatory response and a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

Principle of the Assay

The core of the PPHP assay is the peroxidase-catalyzed reduction of a hydroperoxide (PPHP) to an alcohol (PPA). This reaction requires a reducing substrate to donate electrons for the reduction of the peroxidase's heme group, which becomes oxidized during the catalytic cycle. The amount of PPA produced is directly proportional to the peroxidase activity.

Applications in Research and Drug Development

-

Enzyme Kinetics: The PPHP assay is used to determine key kinetic parameters (Km and Vmax) of peroxidases with PPHP as the substrate.[1] This is crucial for understanding the catalytic efficiency of an enzyme.

-

Screening for Peroxidase Substrates: The assay can identify and rank compounds based on their ability to act as reducing substrates for peroxidases.[1]

-

Drug Discovery: By measuring the inhibition of PPA formation, the PPHP assay can be used to screen for and characterize inhibitors of peroxidase activity. This is particularly relevant for the development of anti-inflammatory drugs targeting the peroxidase activity of COX enzymes.

-

Mechanistic Studies: The assay aids in elucidating the mechanisms of peroxidase catalysis and the interactions of enzymes with substrates and inhibitors.

Quantitative Data

The following table summarizes kinetic parameters for Horseradish Peroxidase (HRP) using the PPHP assay, as reported in the literature. This data serves as a reference for expected values and for comparison when evaluating new enzymes or inhibitors.

| Enzyme | Substrate | Reducing Substrate | Km (µM) | Turnover Number (min⁻¹) |

| Horseradish Peroxidase (HRP) | PPHP | Guaiacol | 18 | Not Reported |

| Horseradish Peroxidase (HRP) | Phenol | PPHP | 252 | 1.05 x 10⁴ |

Data sourced from Weller et al., 1985.[1]

Experimental Protocols

This section provides a detailed methodology for performing the PPHP peroxidase assay.

Materials and Reagents

-

Enzyme: Purified peroxidase (e.g., Horseradish Peroxidase, ovine COX-1, human COX-2).

-

Substrate: 5-phenyl-4-pentenyl hydroperoxide (PPHP).

-

Reducing Substrate: e.g., Phenol, Guaiacol, or test compound.

-

Reaction Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Reaction Termination Solution: e.g., Acetonitrile or other organic solvent.

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges.

-

HPLC System: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an isocratic pump.

-

HPLC Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio should be optimized for the specific column and system. A common starting point is 60:40 (v/v) acetonitrile:water.

Experimental Workflow

The following diagram illustrates the general workflow of the PPHP peroxidase assay.

References

Application Notes and Protocols for Phenyl(2-piperidinyl)acetic Acid (PPHP) in a Laboratory Setting

Introduction

Phenyl(2-piperidinyl)acetic acid (PPHP), commonly known in its esterified form as Methylphenidate (MPH) or under the brand name Ritalin, is a central nervous system (CNS) stimulant.[1][2] In the laboratory, its primary metabolite, ritalinic acid, which corresponds to the chemical structure of Phenyl(2-piperidinyl)acetic acid, is often the target of analysis for pharmacokinetic and pharmacodynamic studies.[3][4] These application notes provide an overview of the laboratory uses of PPHP, focusing on its role as a biomarker for Methylphenidate exposure and detailing protocols for its quantification in biological samples. This information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Dopamine and Norepinephrine Reuptake

Methylphenidate, the precursor to PPHP, exerts its stimulant effects by acting as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporters (DAT) and norepinephrine transporters (NET) in the presynaptic neurons.[1][5] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[6][7] This mechanism is central to its therapeutic effects in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][3]

Signaling Pathway of Methylphenidate

Caption: Mechanism of action of Methylphenidate, the precursor to PPHP.

Applications in a Laboratory Setting

The primary application of PPHP (as ritalinic acid) in a laboratory setting is for the quantitative analysis in biological matrices. This is crucial for:

-

Therapeutic Drug Monitoring (TDM): Ensuring that levels of the active drug are within the therapeutic range.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion of Methylphenidate.

-

Forensic Toxicology: Detecting the presence and concentration of Methylphenidate and its metabolites in cases of suspected misuse or overdose.

-

Clinical Trials: Assessing drug compliance and metabolism in study participants.

Experimental Protocols

A common and highly sensitive method for the quantification of PPHP (ritalinic acid) and its parent compound, Methylphenidate, in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of Methylphenidate and Ritalinic Acid in Oral Fluid by LC-MS/MS

This protocol is adapted from a validated method for the rapid and non-invasive analysis of these compounds.[8]

1. Objective

To quantify the concentration of Methylphenidate (MPH) and ritalinic acid (RA) in oral fluid samples.

2. Materials and Reagents

-

Methylphenidate (MPH) analytical standard

-

Ritalinic acid (RA) analytical standard

-

Deuterated internal standards (MPH-d9 and (±)-threo-RA-d10)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Oral fluid collection devices (e.g., Quantisal™)

-

Microcentrifuge tubes

-

LC-MS/MS system with electrospray ionization (ESI) source

3. Sample Collection and Preparation

-

Collect oral fluid specimens using a collection device according to the manufacturer's instructions.

-

Process the collected samples as specified by the collection device protocol.

-

In a microcentrifuge tube, combine a known volume of the oral fluid sample with the internal standard solution.

-

Perform a protein precipitation step by adding a mixture of acetonitrile and methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 or HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution program to separate the analytes.

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small volume of the prepared sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for MPH, RA, and their deuterated internal standards.

-

5. Data Analysis and Quantification

-

Construct a calibration curve using known concentrations of MPH and RA standards.

-

Calculate the peak area ratios of the analytes to their respective internal standards.

-

Determine the concentration of MPH and RA in the unknown samples by interpolating from the calibration curve.

Experimental Workflow

Caption: Workflow for the quantitative analysis of PPHP.

Quantitative Data Summary

The performance of analytical methods for PPHP (as ritalinic acid) and Methylphenidate can be summarized by key validation parameters. The table below presents typical values obtained from a validated LC-MS/MS method for the analysis in oral fluid.[8]

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Imprecision (%) | Inter-day Imprecision (%) |

| Methylphenidate (MPH) | 0.1 | 0.5 | < 12% | < 12% |

| Ritalinic Acid (RA) | 0.2 | 0.5 | < 12% | < 12% |

Phenyl(2-piperidinyl)acetic acid (PPHP), as the primary metabolite of Methylphenidate, is a critical analyte in laboratory settings for monitoring drug therapy, conducting research, and in forensic analysis. The use of sensitive and specific analytical techniques, such as LC-MS/MS, allows for the accurate quantification of PPHP in various biological matrices, providing valuable data for researchers and clinicians. The protocols and data presented here serve as a guide for the application of PPHP analysis in a scientific and drug development context.

References

- 1. Methylphenidate - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. m.youtube.com [m.youtube.com]

- 4. ovid.com [ovid.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Information Not Available for "PPHP" with CAS Number 156413-95-5

Detailed application notes and protocols for the preparation and handling of a solution referred to as "PPHP" with the CAS number 156413-95-5 cannot be provided at this time. Extensive searches for a chemical compound matching these identifiers have not yielded any specific, publicly available information.

The acronym "PPHP" is most commonly associated with "Public-Private Partnerships," particularly within the pharmaceutical and drug development sectors. It does not appear to be a standard or widely recognized name for a specific chemical substance. Furthermore, the CAS (Chemical Abstracts Service) number 156413-95-5 does not correspond to a registered compound in publicly accessible chemical databases.

To generate the requested detailed application notes, including quantitative data, experimental protocols, and visualizations, the precise identity of the chemical compound is essential. Information regarding its chemical and physical properties, such as solubility in various solvents, stability under different conditions, and specific biological activity, is required to create accurate and reliable documentation for researchers, scientists, and drug development professionals.

We recommend verifying the full chemical name and correct CAS number for the compound of interest. It is possible that "PPHP" is an internal laboratory code, a developmental drug name not yet in the public domain, or that there is a typographical error in the provided information. Once the correct chemical identity is established, it will be possible to proceed with a thorough literature search and the creation of the requested detailed documentation.

Application Notes and Protocols for Measuring Enzyme Activity with p-Nitrophenyl Phosphate (pNPP)

A Note on the Substrate: These application notes detail the use of p-Nitrophenyl phosphate (pNPP), a widely used chromogenic substrate for measuring the activity of various phosphatases. While the initial request specified "PPHP," the vast body of scientific literature points to pNPP as the common substrate for spectrophotometric enzyme assays. It is presumed that "PPHP" was a typographical error for "pNPP."

Introduction

p-Nitrophenyl phosphate (pNPP) is a non-specific, chromogenic substrate used extensively for the determination of phosphatase activity.[1] Phosphatases are enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate.[2] This family of enzymes, including alkaline phosphatases (ALP) and acid phosphatases (ACP), plays crucial roles in various cellular processes such as signal transduction, cell growth, and apoptosis.[2] Abnormal levels of phosphatases, particularly ALP, in serum are indicative of various diseases, making them important biomarkers in clinical diagnostics.[2][3]

The assay's principle is straightforward and relies on the enzymatic conversion of the colorless pNPP to p-nitrophenol (pNP), a yellow-colored product.[4][5] The rate of pNP formation, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the phosphatase activity in the sample.[1][6] This method is simple, cost-effective, and adaptable for high-throughput screening.[5][6]

Principle of the Assay

The enzymatic reaction at the core of the pNPP assay is the hydrolysis of pNPP by a phosphatase. The enzyme cleaves the phosphate group from pNPP, yielding p-nitrophenol and inorganic phosphate. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general enzymatic reaction and a typical experimental workflow for a pNPP-based phosphatase assay.

Caption: Enzymatic hydrolysis of pNPP by phosphatase.

Caption: General experimental workflow for a pNPP phosphatase assay.

Quantitative Data Summary

The following tables summarize key parameters and comparative data for pNPP-based phosphatase assays.

Table 1: Michaelis-Menten Constants (Km) of Phosphatases for pNPP

| Enzyme Type | Source | Km (mM) | Optimal pH | Reference |

| Alkaline Phosphatase | Calf Intestine | Varies with pH (e.g., lower at neutral pH) | 8.6-10.0 | [5] |

| Protein Tyrosine Phosphatase | General | 0.5 - 10 | 7.2 | [1] |

| Acid Phosphatase | General | Not Specified | 5.5 | [4] |

Table 2: Molar Extinction Coefficient of p-Nitrophenol

| Condition | Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ | Reference |

| Alkaline (NaOH) | 1.8 x 10⁴ | [1] |

| 0.5 M EDTA | 1.6 x 10⁴ | [1] |

Experimental Protocols

Protocol 1: General Alkaline Phosphatase (ALP) Activity Assay

This protocol is suitable for measuring ALP activity in various samples, including serum and cell lysates.

Materials:

-

Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂

-

pNPP Substrate Solution: 10 mM pNPP in Assay Buffer

-

Stop Solution: 1 N NaOH

-

Enzyme Sample: Serum, plasma, or cell lysate

-

Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 405 nm

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation: Prepare the Assay Buffer, pNPP Substrate Solution, and Stop Solution. Keep reagents on ice.

-

Sample Preparation: If using cell culture, lyse the cells in a suitable buffer (e.g., RIPA buffer) and centrifuge to remove cell debris. The supernatant is the enzyme sample. Serum or plasma can often be used directly or with dilution in Assay Buffer.

-

Assay Setup:

-

Blank: Add 100 µL of Assay Buffer to a well.

-

Sample: Add 20 µL of the enzyme sample to a well containing 80 µL of Assay Buffer.

-

-

Reaction Initiation: Add 100 µL of the pNPP Substrate Solution to each well (Blank and Sample). Mix gently.

-

Incubation: Incubate the reaction at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 N NaOH to each well.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm.

-

Calculation:

-

Subtract the absorbance of the Blank from the absorbance of the Sample.

-

Calculate the enzyme activity using the molar extinction coefficient of pNP (1.8 x 10⁴ M⁻¹cm⁻¹) and the following formula:

Activity (U/L) = (ΔAbs/min) * (Total Volume) / (ε * Light Path * Sample Volume)

Where ΔAbs/min is the change in absorbance per minute, Total Volume is the final volume in the well, ε is the molar extinction coefficient, Light Path is the path length in cm (typically 1 cm for a cuvette or calculated for a microplate), and Sample Volume is the volume of the enzyme sample used.

-

Protocol 2: Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol is adapted for measuring the activity of protein tyrosine phosphatases.

Materials:

-

PTP Assay Buffer: 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT

-

pNPP Substrate Solution: 50 mM pNPP in deionized water

-

Stop Solution: 1 N NaOH

-

Purified PTP or Immunoprecipitated PTP

-

Spectrophotometer or Microplate Reader

-

96-well microplate or cuvettes

Procedure:

-

Assay Setup:

-

Blank: In a microcentrifuge tube or well, add 45 µL of PTP Assay Buffer.

-

Sample: In a separate tube or well, add the purified or immunoprecipitated PTP and bring the volume to 45 µL with PTP Assay Buffer.

-

-

Reaction Initiation: Add 5 µL of the 50 mM pNPP Substrate Solution to each tube/well. Mix gently.

-

Incubation: Incubate at 30°C for 10-60 minutes. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 1 mL of 1 N NaOH.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Calculation: Calculate the amount of pNP produced using a standard curve or the molar extinction coefficient as described in Protocol 1. One unit of PTP activity is often defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute.[1]

Troubleshooting and Considerations

-

High Background: High blank readings can be due to spontaneous hydrolysis of pNPP. Prepare fresh pNPP solution for each experiment and store it protected from light.

-

Low Activity: Ensure the assay buffer pH is optimal for the specific phosphatase being studied.[5] Check for the presence of phosphatase inhibitors in the sample preparation reagents (e.g., phosphate in buffers).

-

Non-linear Reaction Rate: If the reaction rate decreases over time, the substrate may be depleted or there may be product inhibition. Reduce the incubation time or dilute the enzyme sample.

-